2-(benzylsulfanyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride
Description
2-(Benzylsulfanyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride is a synthetic small-molecule organic compound featuring a thiazole core substituted with a tetrahydroisoquinoline-methyl group and an acetamide moiety linked to a benzylsulfanyl side chain. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for bioavailability and pharmacological applications. Its design aligns with the broader class of N-substituted 2-arylacetamides, which are studied for their structural and functional versatility in medicinal chemistry .
Properties
IUPAC Name |
2-benzylsulfanyl-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS2.ClH/c26-21(16-27-14-17-6-2-1-3-7-17)24-22-23-20(15-28-22)13-25-11-10-18-8-4-5-9-19(18)12-25;/h1-9,15H,10-14,16H2,(H,23,24,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLUELMHXYLPTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)CSCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.
Introduction of the Tetrahydroisoquinoline Moiety: This step involves the alkylation of the thiazole ring with a tetrahydroisoquinoline derivative using a suitable base and solvent.
Attachment of the Benzylsulfanyl Group: The final step involves the nucleophilic substitution of a benzyl halide with a thiol group on the thiazole ring, followed by purification and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group or to modify the thiazole ring.
Substitution: The thiazole ring can undergo various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation may involve alkyl halides and a strong base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-benzylated thiazole derivatives.
Substitution: Halogenated or alkylated thiazole compounds.
Scientific Research Applications
2-(benzylsulfanyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride involves its interaction with specific molecular targets. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors, while the thiazole ring may bind to enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of acetamide derivatives with thiazole or isoquinoline substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Observations:
Substituent Effects on Crystal Packing: The dichlorophenyl analog forms inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif) , whereas the target compound’s tetrahydroisoquinolinylmethyl group may introduce bulkier, three-dimensional packing interactions. Benzylsulfanyl groups likely enhance hydrophobic interactions compared to halogenated or methylated aryl substituents.
Solubility and Bioavailability: The hydrochloride salt of the target compound improves aqueous solubility relative to non-ionic analogs (e.g., dichlorophenyl derivative) , a critical factor for drug delivery.
Synthetic Routes: Similar to dichlorophenylacetamide synthesis , the target compound may be synthesized via carbodiimide-mediated coupling of a benzylsulfanylacetic acid derivative with a thiazole-isoquinoline amine, followed by HCl salt formation.
NMR Spectral Trends :
- Structural analogs show conserved chemical shifts in regions unaffected by substituents (e.g., thiazole protons), while variable shifts in regions A and B (e.g., positions 29–44) highlight substituent-specific electronic environments .
Biological Activity
The compound 2-(benzylsulfanyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride is a novel synthetic derivative that integrates a tetrahydroisoquinoline moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Benzylsulfanyl group : Provides potential interactions with biological targets.
- Tetrahydroisoquinoline : A scaffold known for its neuroactive properties.
- Thiazole ring : Contributes to the compound's bioactivity through various mechanisms.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the tetrahydroisoquinoline structure exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains and fungi. The benzylsulfanyl group may enhance these effects by facilitating membrane penetration or interacting with specific enzymes.
Antiparasitic Activity
The tetrahydroisoquinoline derivatives have been investigated for their antiparasitic effects. In vitro studies indicate that similar compounds can inhibit the growth of protozoan parasites such as Plasmodium falciparum and Trichomonas vaginalis. The mechanism of action is believed to involve interference with metabolic pathways critical for parasite survival.
Neuropharmacological Effects
Tetrahydroisoquinolines are recognized for their neuropharmacological effects. Compounds derived from this scaffold are being studied for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems. The specific compound may exhibit similar properties, potentially acting as a neuroprotective agent.
Case Studies
- Antiparasitic Efficacy : A study on related compounds showed that tetrahydroisoquinoline derivatives had IC50 values in the low micromolar range against G. intestinalis and T. vaginalis, indicating potent antiparasitic activity .
- Neuroprotective Potential : Research has indicated that tetrahydroisoquinoline-based compounds can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative disease models .
- Antimicrobial Spectrum : Compounds similar in structure demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that the addition of the benzylsulfanyl group may enhance this effect .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
